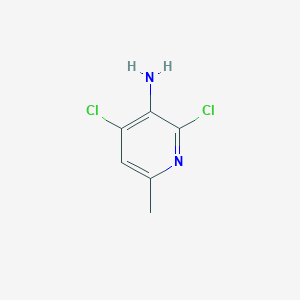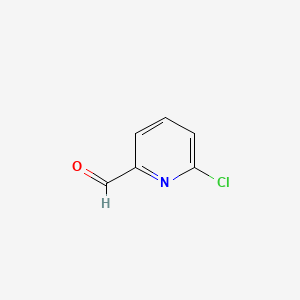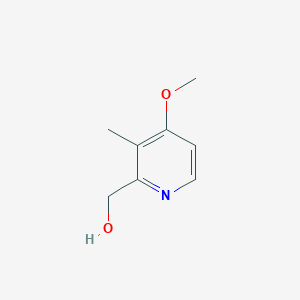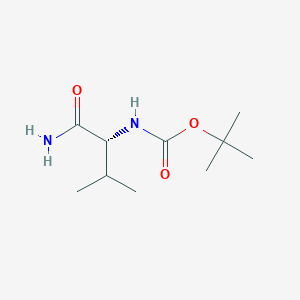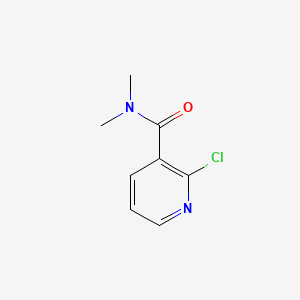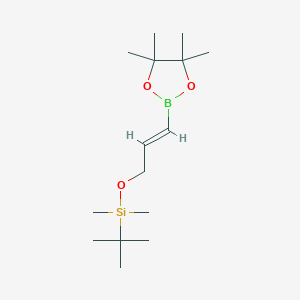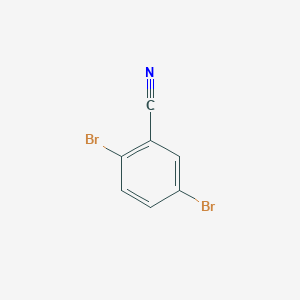
(S)-methyl-3-acetamido-3-(4-chlorophenyl)-propanoate
Descripción general
Descripción
(S)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate is a chiral compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. The compound’s structure features a chiral center, which imparts specific stereochemical properties crucial for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and glycine.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with glycine to form 4-chlorophenylglycine.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield 4-chlorophenylacetamido-glycine.
Esterification: The final step involves esterification with methanol in the presence of a suitable catalyst to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high enantiomeric purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acetamido or ester moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.
Major Products:
Oxidation: 3-acetamido-3-(4-chlorophenyl)propanoic acid.
Reduction: 3-acetamido-3-(4-chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme-substrate interactions due to its chiral nature.
Medicine: It is an intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral center plays a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving inhibition of inflammatory mediators and modulation of pain receptors.
Comparación Con Compuestos Similares
®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate: The enantiomer of the compound with different stereochemical properties.
3-Acetamido-3-(4-chlorophenyl)-propanoic acid: An oxidized derivative.
3-Acetamido-3-(4-chlorophenyl)propanol: A reduced derivative.
Uniqueness: (S)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomer and other derivatives. Its chiral nature is essential for its role in pharmaceutical synthesis and biological research.
Propiedades
IUPAC Name |
methyl (3S)-3-acetamido-3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-8(15)14-11(7-12(16)17-2)9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUURHSPHDCNCD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464456 | |
| Record name | Methyl (3S)-3-acetamido-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434957-75-2 | |
| Record name | Methyl (3S)-3-acetamido-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



